molecular formula C5H5BrS2 B6149622 (5-bromothiophen-2-yl)methanethiol CAS No. 1065185-24-1

(5-bromothiophen-2-yl)methanethiol

Cat. No. B6149622
M. Wt: 209.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiophen-2-yl)methanethiol, also known as 5-bromo-2-thiophene methanethiol, is a sulfur-containing heterocyclic compound with a molecular formula of C5H5BrS. It is an organosulfur compound, which is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used in the pharmaceutical industry for the synthesis of drugs and in the biotechnology industry for the production of proteins.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (5-bromothiophen-2-yl)methanethiol involves the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with methanethiol in the presence of a base to yield the final product.

Starting Materials
5-bromothiophene-2-carboxylic acid, thionyl chloride, methanethiol, base

Reaction
Step 1: React 5-bromothiophene-2-carboxylic acid with thionyl chloride in a suitable solvent to form 5-bromothiophene-2-carbonyl chloride., Step 2: Add methanethiol to the reaction mixture obtained in step 1 in the presence of a base., Step 3: Stir the reaction mixture at a suitable temperature for a suitable time., Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.

Scientific Research Applications

5-Bromo-2-thiophene methanethiol has a wide range of applications in scientific research. It is widely used in the synthesis of biologically active compounds, such as peptides, antibiotics, and other pharmaceuticals. It is also used in the synthesis of other sulfur-containing compounds, such as thiophosphonates and thiophenes. In addition, it is used in the synthesis of organometallic compounds, such as palladium complexes, and in the synthesis of polymers, such as polythiophenes.

Mechanism Of Action

The mechanism of action of (5-bromothiophen-2-yl)methanethioliophene methanethiol is not fully understood. It is believed that the sulfur atom in the molecule can act as a nucleophile, reacting with electrophiles to form covalent bonds. In addition, the bromine atom can act as an electrophile, reacting with nucleophiles to form covalent bonds. Furthermore, the methyl group can act as a Lewis base, forming hydrogen bonds with Lewis acids.

Biochemical And Physiological Effects

The biochemical and physiological effects of (5-bromothiophen-2-yl)methanethioliophene methanethiol have not been extensively studied. However, it has been observed that the compound has antioxidant properties and can inhibit the activity of enzymes involved in the metabolism of other compounds. In addition, (5-bromothiophen-2-yl)methanethioliophene methanethiol has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects.

Advantages And Limitations For Lab Experiments

The main advantage of using (5-bromothiophen-2-yl)methanethioliophene methanethiol in lab experiments is its relatively low cost and availability. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with care. Furthermore, the compound is not soluble in water, so it must be dissolved in an organic solvent, such as ethanol, before it can be used in experiments.

Future Directions

The potential future directions for the use of (5-bromothiophen-2-yl)methanethioliophene methanethiol include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. In addition, further research may be conducted into its potential use in the development of new drugs and therapies. Finally, further research may be conducted into its potential use in the synthesis of polymers and organometallic compounds.

properties

CAS RN

1065185-24-1

Product Name

(5-bromothiophen-2-yl)methanethiol

Molecular Formula

C5H5BrS2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.